

Spectroscopic and Structural Analysis of NSC 1940-d4 (Pemetrexed-d4): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 1940-d4

Cat. No.: B12349117

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for NSC 1940, identified as the anti-cancer drug Pemetrexed, and its deuterated analogue, **NSC 1940-d4**. Pemetrexed is a multi-targeted antifolate that disrupts essential biosynthetic pathways for purines and pyrimidines, which are necessary for DNA and RNA synthesis.^{[1][2][3]} The "-d4" designation indicates the presence of four deuterium atoms, which are incorporated to aid in metabolic studies or to alter the compound's pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characteristics of this compound.

While specific experimental data for **NSC 1940-d4** is not widely published, this guide presents the known spectroscopic data for the parent compound, Pemetrexed (NSC 1940), and provides a detailed theoretical framework for understanding the spectroscopic impact of deuteration.

Chemical Structure

- Compound: Pemetrexed
- IUPAC Name: (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid^[1]
- Molecular Formula: C₂₀H₂₁N₅O₆^[1]

- CAS Number: 137281-23-3[\[1\]](#)

Spectroscopic Data of Pemetrexed (NSC 1940)

The following sections summarize the key spectroscopic data for the non-deuterated parent compound, Pemetrexed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The characteristic signals for Pemetrexed are presented below. The deuteration in **NSC 1940-d4** would lead to the disappearance of four protons from the ^1H NMR spectrum, and the location of these deuteriums would be critical in interpreting the spectrum of the deuterated compound.

Table 1: ^1H NMR Spectroscopic Data for Pemetrexed[\[4\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.0 - 2.9	m	4H	-CH ₂ - (glutamate & ethyl)
3.3 - 3.8	m	2H	-CH ₂ - (ethyl)
4.0 - 5.0	m	1H	-CH- (pyrrole)
6.2 - 6.3	m	1H	-CH- (pyrrole)
7.2	d	2H	Aryl -CH
7.7	d	2H	Aryl -CH
10.7	s	1H	Pteridine moiety proton
11.2	s	2H	Carboxylic acid protons

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for Pemetrexed^[4]^[5]

Wavenumber (cm ⁻¹)	Functional Group
3414	N-H stretch (amine)
3298	N-H stretch (amine)
3170	N-H stretch (amide)
3050	C-H stretch (aromatic)
2931	C-H stretch (aliphatic)
1743	C=O stretch (amide)
1698	C=O stretch (carboxylic acid)
1624	C=N stretch
1500	C=C stretch (aromatic)

The effect of deuteration on the IR spectrum is generally subtle but may be observable as a shift in the stretching frequencies of the C-D bonds compared to C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Pemetrexed, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for Pemetrexed

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Positive ESI	428.15	281.06, 163.00 ^[6] ^[7]

For **NSC 1940-d4**, the molecular weight would be increased by approximately 4 Da due to the four deuterium atoms. The exact mass of the deuterated compound would depend on the precise location of the deuterium atoms. The fragmentation pattern in MS/MS analysis might also be altered depending on which positions are deuterated.

Experimental Protocols

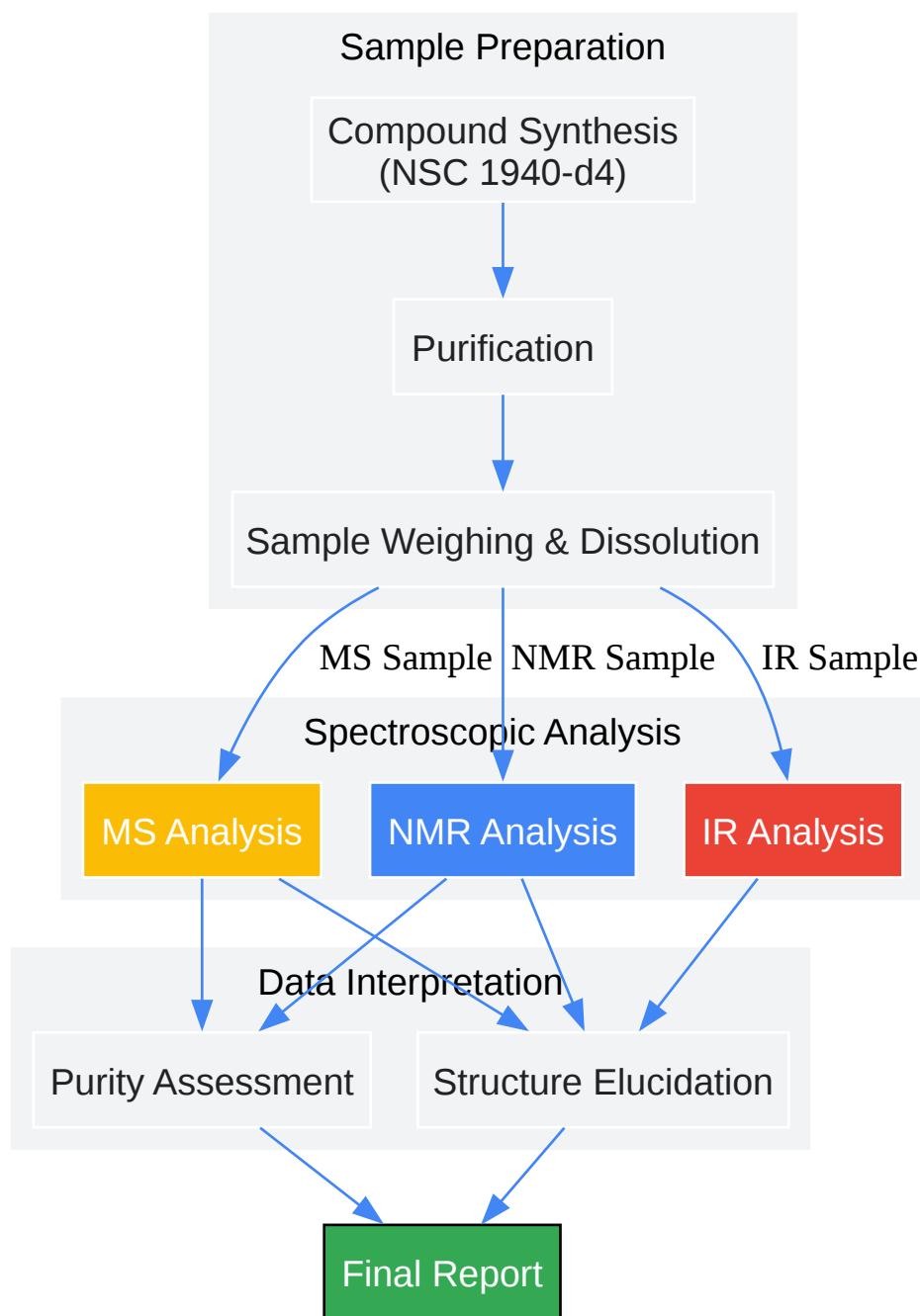
The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

2. Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

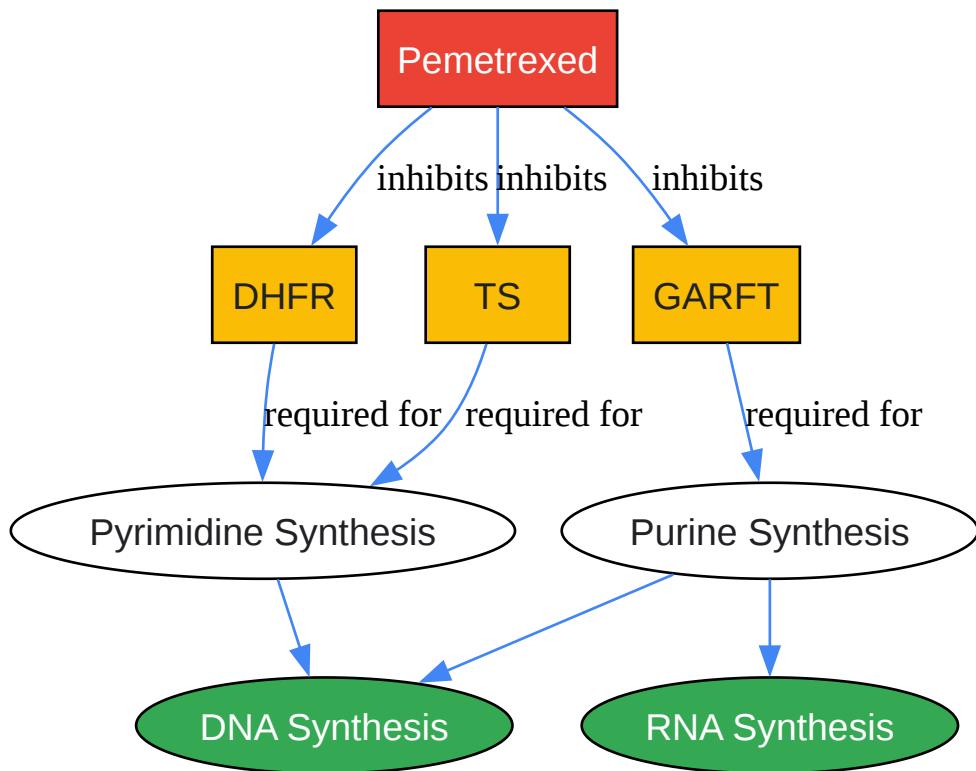

3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 μ g/mL.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
- Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion and its fragments. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.
- Data Processing: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **NSC 1940-d4**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Pemetrexed

Pemetrexed targets multiple enzymes in the folate pathway. The diagram below illustrates its mechanism of action.

[Click to download full resolution via product page](#)

Caption: Pemetrexed's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Pemetrexed (HMDB0014780) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Analysis of NSC 1940-d4 (Pemetrexed-d4): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12349117#spectroscopic-data-nmr-ir-ms-of-nsc-1940-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com